Ticarcillin (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticarcillin (disodium) is a broad-spectrum, semi-synthetic carboxypenicillin antibiotic. It is derived from penicillin and is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin (disodium) is often used in combination with clavulanic acid to enhance its efficacy against β-lactamase-producing bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ticarcillin (disodium) is synthesized through a series of chemical reactions starting from penicillin. The process involves the acylation of the penicillin nucleus with a thiopheneacetic acid derivative . The reaction conditions typically include the use of solvents like water and methanol, and the reaction is carried out under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of ticarcillin (disodium) involves large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the thiopheneacetic acid moiety . The final product is then purified and converted to its disodium salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Ticarcillin (disodium) undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring in ticarcillin can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.
Oxidation and Reduction: Ticarcillin can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: The carboxyl group in ticarcillin can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving ticarcillin include β-lactamase inhibitors like clavulanic acid, which prevent the hydrolysis of the β-lactam ring . The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from the reactions of ticarcillin include its hydrolyzed form when exposed to β-lactamases and various substituted derivatives when subjected to substitution reactions .
Scientific Research Applications
Ticarcillin (disodium) has a wide range of scientific research applications:
Mechanism of Action
Ticarcillin (disodium) exerts its antibiotic effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis . This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death . The primary molecular targets of ticarcillin are the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .
Comparison with Similar Compounds
Ticarcillin (disodium) is similar to other carboxypenicillins like carbenicillin and piperacillin . it has a broader spectrum of activity against Gram-negative bacteria compared to carbenicillin . Unlike piperacillin, ticarcillin is often used in combination with clavulanic acid to enhance its efficacy against β-lactamase-producing bacteria . Other similar compounds include ampicillin and amoxicillin, which are also β-lactam antibiotics but have different spectra of activity and clinical uses .
Properties
Molecular Formula |
C15H14N2Na2O6S2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1 |
InChI Key |
ZBBCUBMBMZNEME-UBXQQCHXSA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.